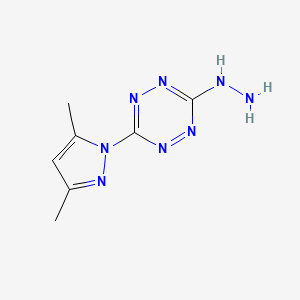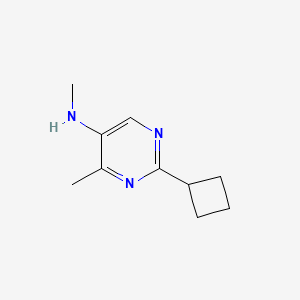![molecular formula C9H18ClNO B15297160 3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B15297160.png)
3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is an organic compound with the chemical formula C10H19ClN. It is a colorless solid with a high melting and boiling point. This compound is part of the bicyclo[1.1.1]pentane family, which consists of a five-membered ring and a sterically restricted ring. It is used as a precursor in the synthesis of various chemical compounds and has applications in medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . The reaction conditions often require cryogenic temperatures to ensure the stability of intermediates and to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of specialized equipment to handle cryogenic temperatures and to ensure the safe handling of reactive intermediates .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Medicine: It is used in the development of new pharmaceuticals, particularly those targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclo[1.1.1]pentane structure allows it to act as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . This bioisosteric replacement can enhance the solubility, potency, and metabolic stability of lead compounds, making them more developable as pharmaceuticals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bicyclo[1.1.1]pentan-1-amine hydrochloride
- Propellamine
- Propellamine HCl
Uniqueness
3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to its ethoxyethyl functional group, which imparts distinct chemical properties and reactivity compared to other bicyclo[1.1.1]pentane derivatives. This uniqueness makes it a valuable compound in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C9H18ClNO |
|---|---|
Molekulargewicht |
191.70 g/mol |
IUPAC-Name |
3-(2-ethoxyethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-11-4-3-8-5-9(10,6-8)7-8;/h2-7,10H2,1H3;1H |
InChI-Schlüssel |
SJHDMRCSDPHYCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCC12CC(C1)(C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


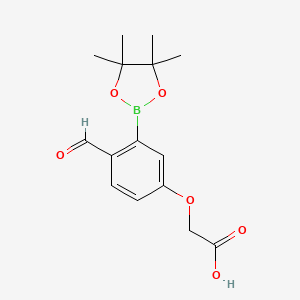
![1-{1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/structure/B15297095.png)
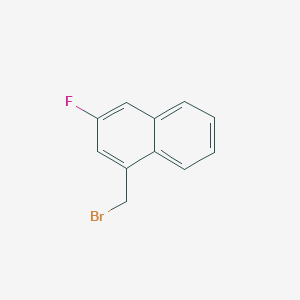
![3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde](/img/structure/B15297110.png)
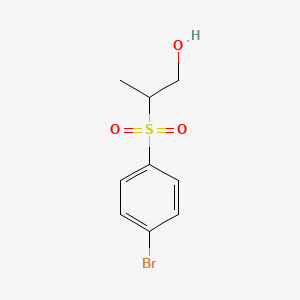
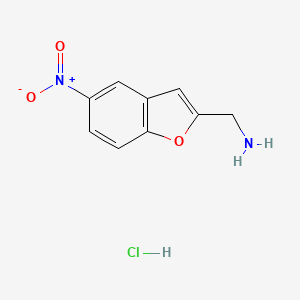
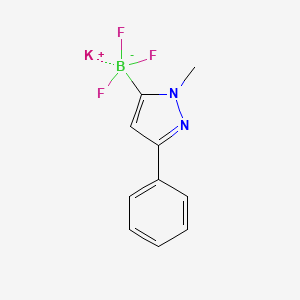
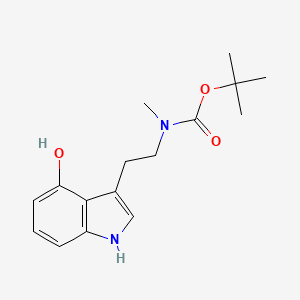
amine hydrochloride](/img/structure/B15297156.png)
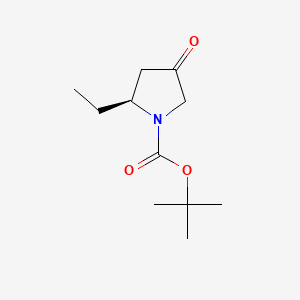
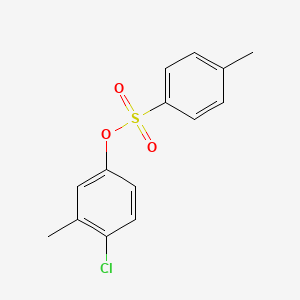
![Tert-butyl {2-[5-(methylsulfonyl)-1,3,4-oxadiazol-2-yl]ethyl}carbamate](/img/structure/B15297167.png)
